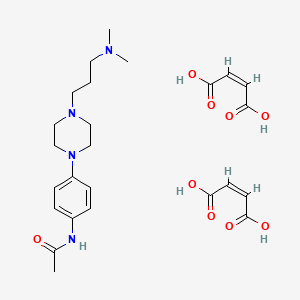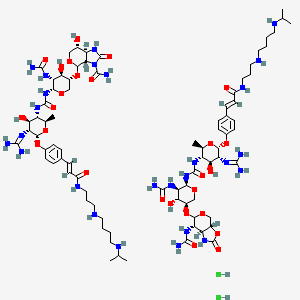
Antibiotic a 16686a'2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It was first identified in 1984 and isolated from the fermentation broth of Actinoplanes species ATCC 33076 . This antibiotic is a mixture of three closely related compounds, Ramoplanin A1, A2, and A3, with Ramoplanin A2 being the most abundant . It is effective against Gram-positive bacteria and specifically inhibits the synthesis of the bacterial cell wall .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Antibiotic A 16686A’2 involves the fermentation of Actinoplanes species. The fermentation process is followed by isolation and purification of the antibiotic complex . The synthetic route includes the formation of a cyclic peptide from sixteen amino acids . The reaction conditions typically involve controlled fermentation parameters such as temperature, pH, and nutrient supply to optimize the yield of the antibiotic.
Industrial Production Methods: Industrial production of Antibiotic A 16686A’2 is carried out through large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, extraction, and chromatography, to isolate the antibiotic complex . The production process is designed to maximize the yield and purity of the antibiotic while maintaining cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Antibiotic A 16686A’2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the antibiotic to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Antibiotic A 16686A’2 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of Antibiotic A 16686A’2 include modified derivatives of the antibiotic with improved antimicrobial properties. These derivatives are designed to target specific bacterial strains and overcome resistance mechanisms .
Aplicaciones Científicas De Investigación
Antibiotic A 16686A’2 has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying cyclic peptides and their synthesis . In biology, it is employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms . In medicine, it is investigated for its potential use in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . In industry, it is utilized in the development of new antimicrobial agents and diagnostic tools .
Mecanismo De Acción
The mechanism of action of Antibiotic A 16686A’2 involves the inhibition of bacterial cell wall biosynthesis. It specifically binds to the first sugar of lipid I, N-Acetylmuramic acid, thereby interfering with peptidoglycan production . This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The antibiotic targets a broad spectrum of Gram-positive pathogens, including Enterococci, Staphylococci, Bacilli, Streptococci, and Listeria monocytogenes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Antibiotic A 16686A’2 include other cyclic lipoglycodepsipeptide antibiotics such as Daptomycin and Polymyxin . These antibiotics share structural similarities and mechanisms of action but differ in their specific targets and spectrum of activity.
Uniqueness: Antibiotic A 16686A’2 is unique due to its specific binding to lipid I and its nonabsorbable nature, which makes it suitable for oral administration without systemic absorption . This property is particularly advantageous for treating gastrointestinal infections caused by Gram-positive bacteria .
Propiedades
Fórmula molecular |
C113H144ClN21O35 |
|---|---|
Peso molecular |
2391.9 g/mol |
Nombre IUPAC |
(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-7-methylocta-2,4-dienoyl]amino]butanediamide |
InChI |
InChI=1S/C113H144ClN21O35/c1-53(2)17-11-9-14-22-80(146)121-76(50-79(117)145)102(157)135-91-95(96(118)151)170-112(167)90(65-33-44-77(144)71(114)49-65)134-97(152)55(5)120-100(155)74(47-54(3)4)122-81(147)51-119-103(158)85(60-23-34-66(140)35-24-60)130-106(161)84(58(8)139)128-108(163)87(64-31-42-70(43-32-64)168-113-94(150)93(149)92(148)78(52-136)169-113)129-99(154)72(20-15-45-115)123-101(156)75(48-59-18-12-10-13-19-59)125-104(159)82(56(6)137)127-109(164)88(62-27-38-68(142)39-28-62)132-110(165)89(63-29-40-69(143)41-30-63)131-105(160)83(57(7)138)126-98(153)73(21-16-46-116)124-107(162)86(133-111(91)166)61-25-36-67(141)37-26-61/h9-14,18-19,22-44,49,53-58,72-76,78,82-95,113,136-144,148-150H,15-17,20-21,45-48,50-52,115-116H2,1-8H3,(H2,117,145)(H2,118,151)(H,119,158)(H,120,155)(H,121,146)(H,122,147)(H,123,156)(H,124,162)(H,125,159)(H,126,153)(H,127,164)(H,128,163)(H,129,154)(H,130,161)(H,131,160)(H,132,165)(H,133,166)(H,134,152)(H,135,157)/b11-9+,22-14+/t55-,56+,57-,58-,72-,73-,74+,75+,76+,78-,82+,83-,84-,85+,86-,87+,88-,89+,90+,91+,92-,93+,94+,95+,113+/m1/s1 |
Clave InChI |
FLZBDKOAIZUTMK-VUTBENODSA-N |
SMILES isomérico |
C[C@@H]1C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)[C@@H](C)O)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CCCN)CC5=CC=CC=C5)[C@H](C)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)[C@@H](C)O)CCCN)C8=CC=C(C=C8)O)NC(=O)[C@H](CC(=O)N)NC(=O)/C=C/C=C/CC(C)C)C(=O)N)C9=CC(=C(C=C9)O)Cl |
SMILES canónico |
CC1C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(C)C)C2=CC=C(C=C2)O)C(C)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)CCCN)CC5=CC=CC=C5)C(C)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)C(C)O)CCCN)C8=CC=C(C=C8)O)NC(=O)C(CC(=O)N)NC(=O)C=CC=CCC(C)C)C(=O)N)C9=CC(=C(C=C9)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-7-[(1R,2R,3R)-2-[(3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10859729.png)





![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(7-methylocta-2,4-dienoylamino)butanediamide](/img/structure/B10859778.png)




![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-octa-2,4-dienoyl]amino]butanediamide](/img/structure/B10859801.png)

![(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859823.png)
